molecular formula C21H23N3OS2 B14963562 4-(tert-butyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

4-(tert-butyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14963562
M. Wt: 397.6 g/mol
InChI Key: DDELHXZLYNOCCB-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring system contributes to the compound’s stability and low toxicity, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiadiazole derivatives

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrases, which play a crucial role in various physiological processes . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the presence of the tert-butyl and sulfanyl groups, which enhance its stability and biological activity. The combination of these functional groups with the thiadiazole ring system makes it a versatile compound with diverse applications in scientific research and industry .

Properties

Molecular Formula

C21H23N3OS2

Molecular Weight

397.6 g/mol

IUPAC Name

4-tert-butyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H23N3OS2/c1-14-5-7-15(8-6-14)13-26-20-24-23-19(27-20)22-18(25)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,23,25)

InChI Key

DDELHXZLYNOCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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